[1,1'-Biphenyl]-3,4',5-tricarbaldehyde CAS 187281-19-2 properties
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde CAS 187281-19-2 properties
Technical Whitepaper: [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (CAS 187281-19-2)
Executive Summary: The Desymmetrization Advantage
In the field of reticular chemistry, symmetry is often treated as a default requirement. However, [1,1'-Biphenyl]-3,4',5-tricarbaldehyde (CAS 187281-19-2) represents a critical shift toward "desymmetrized" linker design. Unlike the ubiquitous
This guide details the physicochemical profile, validated synthesis, and application of this molecule. Its primary utility lies in constructing Heteroporous Covalent Organic Frameworks (COFs) —materials possessing two distinct pore sizes within a single lattice, essential for complex sieving and dual-catalysis applications.
Part 1: Molecular Architecture & Properties
The molecule consists of a biphenyl core.[1][2] Ring A is substituted at the 3 and 5 positions with formyl groups, while Ring B is substituted at the 4' position. This specific substitution pattern breaks the high symmetry observed in triphenylbenzene derivatives, driving the formation of complex topologies like Kagome lattices or dual-pore hexagonal networks.
Physicochemical Data Profile
| Property | Specification | Notes |
| CAS Number | 187281-19-2 | |
| IUPAC Name | 5-(4-formylphenyl)benzene-1,3-dicarbaldehyde | |
| Molecular Formula | C₁₅H₁₀O₃ | |
| Molecular Weight | 238.24 g/mol | |
| Appearance | White to Pale Yellow Solid | Color depends on purification method (recrystallization vs. column).[3] |
| Melting Point | 170 – 171 °C | Sharp melting point indicates high purity (essential for COF synthesis). |
| Solubility | CHCl₃, DMF, THF, CH₂Cl₂ | Poor solubility in Hexane, Water, Alcohols. |
| Symmetry Group | Critical for "Dual-Pore" topology engineering. |
Part 2: Synthetic Protocol (Suzuki-Miyaura Coupling)
Field-Proven Insight: While many commercial suppliers offer this linker, in-house synthesis is often required to ensure the absolute absence of mono-aldehyde impurities, which act as "defect generators" in COF crystallization. The following protocol utilizes a Suzuki coupling between a di-formyl aryl bromide and a mono-formyl aryl boronic acid.
Mechanism & Workflow
The synthesis relies on the palladium-catalyzed cross-coupling of 5-bromoisophthalaldehyde and 4-formylphenylboronic acid .
Figure 1: Step-wise synthetic workflow for the production of CAS 187281-19-2 via Suzuki cross-coupling.[4][5]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Reactant A: 5-bromoisophthalaldehyde (1.0 equiv, e.g., 2.13 g, 10 mmol).
-
Reactant B: 4-formylphenylboronic acid (1.1 equiv, e.g., 1.65 g, 11 mmol).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).
-
Base: Potassium Carbonate (
) or Sodium Carbonate ( ) (3.0 equiv). -
Solvent: 1,4-Dioxane : Water (4:1 ratio).[6] Note: Toluene/Ethanol/Water is a viable alternative.
-
-
Degassing (Critical Step):
-
Dissolve Reactants A and B in the solvent mixture in a Schlenk flask.
-
Do not add the catalyst yet.
-
Perform 3 cycles of Freeze-Pump-Thaw or vigorous Argon bubbling for 20 minutes. Reasoning: Oxygen causes homocoupling of boronic acids and oxidizes the phosphine ligands on Palladium, killing the catalyst.
-
-
Reaction:
-
Add the Pd(PPh₃)₄ catalyst under a positive stream of Argon.
-
Heat the mixture to 90–100 °C under reflux for 12–24 hours.
-
Monitoring: Check by TLC (Hexane:Ethyl Acetate 4:1). The product will be a bright spot that stains orange/red with 2,4-DNP stain (confirming aldehydes).
-
-
Workup & Purification:
-
Cool to room temperature.[7][8] Remove dioxane under reduced pressure.
-
Partition the residue between Dichloromethane (DCM) and Water.
-
Wash the organic layer with Brine (
), dry over anhydrous , and filter. -
Purification: Silica gel column chromatography.[6]
-
Eluent: Gradient from Hexane:EtOAc (10:1) to (4:1).
-
-
Recrystallization (Optional): For COF-grade purity, recrystallize from hot Ethanol or Acetone.
-
Part 3: Application in Reticular Chemistry (COFs)
The primary value of CAS 187281-19-2 is its ability to form Heteroporous COFs . When reacted with a
Instead, the system self-assembles into a lattice containing two different types of pores.
Figure 2: Logic flow for the construction of heteroporous COFs using the desymmetrized linker.
Experimental Protocol for COF Synthesis (General):
-
Tube Loading: Charge a Pyrex tube with Linker (CAS 187281-19-2) and Amine in a stoichiometric ratio (1:1.5 for tri-aldehyde : di-amine).
-
Solvent System: Mesitylene:Dioxane (1:1) + 6M Aqueous Acetic Acid (Catalyst).
-
Solvothermal Conditions: Freeze-Pump-Thaw (
), seal tube under vacuum. Heat at 120 °C for 3 days (72h). -
Activation: Filter the resulting powder, wash with THF/Acetone, and supercritically dry or activate under high vacuum at 100 °C.
Part 4: Characterization Standards
To validate the integrity of the synthesized linker (CAS 187281-19-2), compare your data against these benchmarks.
Nuclear Magnetic Resonance ( -NMR)
Due to the
-
Aldehyde Region (9.0 - 11.0 ppm):
-
Expect two distinct singlets.
-
Signal A (2H): Corresponds to the two equivalent aldehydes at positions 3 and 5.
-
Signal B (1H): Corresponds to the single aldehyde at position 4'.
-
-
Aromatic Region (7.5 - 8.5 ppm):
-
Complex multiplets representing the biphenyl core. The protons on the 3,5-ring between the aldehydes usually appear as a triplet or singlet depending on resolution (position 4), and doublets for position 2,6.
-
Infrared Spectroscopy (FTIR)
-
C=O Stretch: Strong, sharp peak at 1690–1705 cm⁻¹ .
-
C-H Aldehyde Stretch: "Fermi doublet" weak peaks at 2720 and 2820 cm⁻¹ .
-
Absence of OH: Ensure no broad peak at 3200-3500 cm⁻¹ (indicates absence of boronic acid starting material).
References
-
Ossila. "[1,1'-Biphenyl]-3,4',5-tricarbaldehyde | CAS 187281-19-2."[2][9][10] Ossila Product Catalog. Accessed October 2023. Link
-
Qian, C. et al. "A design strategy for the construction of 2D heteropore covalent organic frameworks based on the combination of C2v and D3h symmetric building blocks."[2] Polymer Chemistry, 2018, 9 , 279–283.[2] Link
-
Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 2011, 50 , 6722–6737. Link
-
PubChem. "[1,1'-Biphenyl]-3,4',5-tricarbaldehyde Compound Summary."[9] National Library of Medicine. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. ossila.com [ossila.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. [1,1'-Biphenyl]-3,4',5-tricarbaldehyde | C15H10O3 | CID 85715962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 187281-19-2|[1,1'-Biphenyl]-3,4',5-tricarbaldehyde|BLD Pharm [bldpharm.com]
